molecular formula C16H15NO2S2 B2937452 4-(1,3-dithiolan-2-yl)phenyl N-phenylcarbamate CAS No. 329079-32-5

4-(1,3-dithiolan-2-yl)phenyl N-phenylcarbamate

Cat. No.: B2937452
CAS No.: 329079-32-5
M. Wt: 317.42
InChI Key: ALCQACOMGJXSDO-UHFFFAOYSA-N
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Description

4-(1,3-Dithiolan-2-yl)phenyl N-phenylcarbamate is a carbamate derivative featuring a 1,3-dithiolane ring fused to a phenyl group. The dithiolane moiety (a five-membered ring with two sulfur atoms) confers unique electronic and steric properties, influencing reactivity and intermolecular interactions. Carbamates, in general, are known for their stability and bioactivity, often serving as prodrugs or enzyme inhibitors in medicinal chemistry. This compound’s structure combines the carbamate functional group (–O–CO–NH–) with a dithiolane-substituted aromatic system, making it a hybrid of protective-group chemistry (common in synthesis) and pharmacologically relevant motifs .

Properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)phenyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S2/c18-16(17-13-4-2-1-3-5-13)19-14-8-6-12(7-9-14)15-20-10-11-21-15/h1-9,15H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCQACOMGJXSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dithiolan-2-yl)phenyl N-phenylcarbamate typically involves the reaction of 4-(1,3-dithiolan-2-yl)phenol with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dithiolan-2-yl)phenyl N-phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-(1,3-dithiolan-2-yl)phenyl N-phenylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-(1,3-dithiolan-2-yl)phenyl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiolan ring and carbamate group can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Analysis

  • 1-{4-Chloro-2-[2-(2-fluorophenyl)-1,3-dithiolan-2-yl]phenyl}-2-methyl-1H-imidazole-5-carbaldehyde ():
    • Key Differences:
  • Core Structure: The imidazole-carbaldehyde scaffold replaces the carbamate group, introducing an aldehyde functionality that enhances electrophilicity.
  • Dithiolane Conformation: The dithiolane ring adopts an envelope (molecule A) or half-chair (molecule B) conformation, influenced by crystal packing and weak C–H···O/π–π interactions .
  • Substituent Effects: The 4-chloro and 2-fluoro substituents on the phenyl rings in the imidazole derivative enhance lipophilicity and halogen-bonding interactions, absent in the unsubstituted carbamate.

    • Similarities:
  • Both compounds exhibit sulfur-driven electronic effects, with the dithiolane ring modulating aromatic π-electron density.

  • 4-(2-Hydroxyphenyl)-1,3-dithiol-2-ylidene Derivatives ():

    • Key Differences:
  • Dithiolium vs. Dithiolane: The dithiolium (1,3-dithiol-2-ylidene) ring is aromatic and positively charged, contrasting with the neutral, non-aromatic dithiolane. This difference impacts reactivity; dithiolium salts undergo nucleophilic attacks, whereas dithiolanes participate in ring-opening redox reactions .
  • Functional Groups: The hydroxyl group in dithiolium derivatives enables hydrogen bonding, while the carbamate group in the target compound offers both hydrogen-bond donor (N–H) and acceptor (C=O) sites.

Biological Activity

4-(1,3-Dithiolan-2-yl)phenyl N-phenylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of phenolic compounds with carbamate derivatives. The presence of the dithiolan moiety enhances the compound's reactivity and biological potential.

Key Structural Features:

  • Dithiolan Ring: Contributes to the compound's electron-donating properties.
  • Carbamate Group: Known for its role in enzyme inhibition and antimicrobial activity.

Antimicrobial Activity

Research indicates that carbamates, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens.

Table 1: Antimicrobial Activity Comparison

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 μg/mL
Other CarbamatesS. aureus10 μg/mL
C. albicans12 μg/mL

Anticancer Activity

The antiproliferative effects of this compound have been evaluated against several cancer cell lines. The compound demonstrates promising activity against various types of cancer cells, including breast and liver cancer.

Table 2: Anticancer Activity Results

Cell LineIC50 (μM)Mechanism of Action
HepG2 (liver cancer)5.0Induction of apoptosis
MDA-MB-231 (breast cancer)4.5Inhibition of cell proliferation
HeLa (cervical cancer)6.0Cell cycle arrest

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the dithiolan ring or carbamate group can significantly alter its potency.

Key Findings:

  • Electron-withdrawing groups on the phenyl ring enhance antimicrobial activity.
  • Alkyl substitutions on the carbamate group improve cytotoxicity against cancer cells.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on Antimicrobial Efficacy: A comparative study showed that derivatives with enhanced lipophilicity exhibited improved activity against multidrug-resistant strains of bacteria.
  • Anticancer Evaluation: In vitro assays demonstrated that modifications to the phenyl group resulted in varying degrees of cytotoxicity across different cancer cell lines, highlighting the importance of structural optimization for therapeutic efficacy.

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